1-ISOPROPYL-7-(4-METHYLPHENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Overview
Description
1-ISOPROPYL-7-(4-METHYLPHENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of 1-ISOPROPYL-7-(4-METHYLPHENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the pyrido[2,3-d]pyrimidin-4(1H)-one core, followed by the introduction of the isopropyl, mercapto, methylphenyl, and trifluoromethyl groups. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.
Chemical Reactions Analysis
1-ISOPROPYL-7-(4-METHYLPHENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the conditions and reagents used. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-ISOPROPYL-7-(4-METHYLPHENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar compounds include other pyrido[2,3-d]pyrimidin-4(1H)-one derivatives with different substituents. The uniqueness of 1-ISOPROPYL-7-(4-METHYLPHENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE lies in its specific combination of functional groups, which gives it distinct chemical and biological properties. Comparing it with other compounds in this class can highlight its potential advantages and applications.
Properties
IUPAC Name |
7-(4-methylphenyl)-1-propan-2-yl-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3OS/c1-9(2)24-15-14(16(25)23-17(24)26)12(18(19,20)21)8-13(22-15)11-6-4-10(3)5-7-11/h4-9H,1-3H3,(H,23,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BICMNKAFBXUMEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=O)NC(=S)N3C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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